molecular formula C10H12N4 B13635049 (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine

(1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine

Cat. No.: B13635049
M. Wt: 188.23 g/mol
InChI Key: IHXLCFVPOBVJEP-UHFFFAOYSA-N
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Description

(1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine: is a heterocyclic compound that features both pyrazole and pyridine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine typically involves the condensation reaction between 1-methyl-1H-pyrazol-3-amine and pyridine-3-carboxaldehyde. This reaction is often carried out in methanol with magnesium sulfate as a drying agent . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of various pyrazole and pyridine derivatives .

Biology: In biological research, (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine is studied for its potential pharmacological activities. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .

Medicine: The compound’s structure is similar to that of several known drugs, making it a candidate for drug development. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Uniqueness: What sets (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine apart is the combination of both pyrazole and pyridine rings in a single molecule. This dual functionality enhances its versatility and potential in various scientific and industrial applications. The presence of both rings allows for a broader range of chemical modifications and interactions with biological targets, making it a unique and valuable compound in research and development .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C10H12N4/c1-14-6-4-9(13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3

InChI Key

IHXLCFVPOBVJEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C2=CN=CC=C2)N

Origin of Product

United States

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